molecular formula C17H12N2OS B2983111 N-(3-cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 863421-80-1

N-(3-cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2983111
CAS RN: 863421-80-1
M. Wt: 292.36
InChI Key: SGXPXUMVKUFTCC-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide, commonly known as CTN-2, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of small organic molecules that can be synthesized and modified to develop new drugs with improved efficacy and reduced toxicity. CTN-2 has been studied extensively for its potential applications in treating various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

  • Fluoride Anion Detection : Younes et al. (2020) synthesized a series of benzamide derivatives, including compounds related to N-(3-cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide. One derivative demonstrated a drastic color change in response to fluoride anions, indicating its potential as a colorimetric sensor for fluoride detection in solutions (Younes et al., 2020).

  • Molecular Structure and Interaction Analysis : Gouda et al. (2022) studied a related compound, focusing on its molecular structure, interactions, and potential for cytotoxicity assessment. This work provides insights into the chemical reactivity and interaction energies of similar acetamide derivatives (Gouda et al., 2022).

  • Organic Semiconductor Applications : Hu et al. (2011) developed naphthalene diimide derivatives for use in organic thin film transistors. This research suggests potential applications of related compounds in electronics, particularly in the development of air-stable, solution-processed n-channel organic semiconductors (Hu et al., 2011).

  • Catalytic Synthesis Applications : Mokhtary and Torabi (2017) demonstrated the use of related naphthalene acetamide derivatives in the synthesis of complex organic compounds, highlighting their role as effective catalysts in organic reactions (Mokhtary & Torabi, 2017).

  • Aminopeptidase N Inhibition : Lee et al. (2005) identified a compound similar to N-(3-cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide as a potent inhibitor of aminopeptidase N, indicating potential therapeutic applications in diseases where this enzyme plays a role (Lee et al., 2005).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c18-11-14-8-9-21-17(14)19-16(20)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXPXUMVKUFTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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